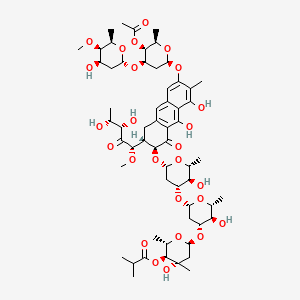
染色体霉素A2
描述
色霉素A2是一种天然产物,属于抗生素中的金霉素家族。它是由链霉菌属的灰色链霉菌生产的,以其强大的抗肿瘤和抗菌特性而闻名。 色霉素A2具有复杂的结构,由一个苷元核心和多个糖基组成,这些糖基对其生物活性有贡献 .
科学研究应用
色霉素A2具有广泛的科学研究应用,包括:
化学: 色霉素A2用作化学探针来研究DNA结合特性,并研究其他DNA相互作用化合物的作用机制.
生物学: 在生物学研究中,色霉素A2用于研究基因表达和调控,以及研究DNA结合化合物对细胞过程的影响.
作用机制
色霉素A2通过与DNA的小沟结合来发挥作用,从而抑制转录因子和其他DNA结合蛋白的结合。这种相互作用破坏了转录机制,导致基因表达受到抑制。 色霉素A2还干扰Wnt信号通路,并抑制β-连环蛋白的激活,β-连环蛋白是细胞增殖和存活的关键调节因子 .
生化分析
Biochemical Properties
Chromomycin A2 interacts with various biomolecules, including enzymes and proteins, to exert its effects. It has been found to disrupt Wnt signaling, interfere with β cell gene expression, and partially suppress Ca2+ influx . These interactions are crucial for its role in biochemical reactions.
Cellular Effects
Chromomycin A2 has significant effects on various types of cells and cellular processes. It potently inhibits glucose-stimulated insulin secretion from pancreatic β cells . It also influences cell function by disrupting glucose-responsive ERK1/2 and S6 phosphorylation .
Molecular Mechanism
The molecular mechanism of Chromomycin A2 involves its binding interactions with biomolecules and changes in gene expression. It consistently decreases GSK3β phosphorylation and suppresses activation of a β-catenin activity reporter . It also interferes with transcription factor binding to critical β cell gene promoters .
Temporal Effects in Laboratory Settings
Chronic treatment with Chromomycin A2 largely ablates glucose-stimulated insulin secretion even after washout . It does not inhibit glucose-stimulated generation of ATP or Ca2+ influx .
Metabolic Pathways
Chromomycin A2 is involved in several metabolic pathways. It disrupts Wnt signaling and interferes with β cell gene expression
准备方法
合成路线和反应条件
色霉素A2通常从灰色链霉菌的发酵液中分离出来。分离过程涉及几个步骤,包括提取、色谱和结晶。色霉素A2的合成路线很复杂,涉及多个步骤来构建苷元核心并连接糖基。 反应条件通常需要特定的pH值、温度和溶剂系统来确保化合物的稳定性和活性 .
工业生产方法
色霉素A2的工业生产涉及灰色链霉菌的大规模发酵。发酵过程经过优化,以最大程度地提高色霉素A2的产量,然后使用先进的色谱技术对化合物进行纯化。 工业生产方法的设计是经济高效且可扩展的,以满足色霉素A2在各种应用中的需求 .
化学反应分析
反应类型
色霉素A2经历几种类型的化学反应,包括:
氧化: 色霉素A2可以被氧化形成具有改变的生物活性的各种衍生物。
还原: 还原反应可以修饰苷元核心或糖基,导致化合物性质的改变。
常用试剂和条件
色霉素A2化学反应中使用的常用试剂包括氧化剂(例如过氧化氢)、还原剂(例如硼氢化钠)和各种催化剂。 反应条件(例如温度、pH值和溶剂)必须仔细控制,以实现所需的修饰,而不会影响化合物的完整性 .
形成的主要产物
色霉素A2化学反应形成的主要产物包括具有修饰的生物活性的各种衍生物。 这些衍生物经常被研究以了解它们在医药和其他应用中的潜在用途 .
相似化合物的比较
色霉素A2是金霉素家族的一部分,其中包括其他化合物,如色霉素A3、丝裂霉素和橄榄霉素。这些化合物具有相似的结构和作用机制,但在其特定的生物活性及其治疗潜力方面存在差异。 色霉素A2在其对葡萄糖刺激的胰岛素分泌的有效抑制以及其克服肿瘤坏死因子相关凋亡诱导配体抗性的能力方面是独一无二的 .
类似化合物的清单
- 色霉素A3
- 丝裂霉素
- 橄榄霉素
- Aburamycin
属性
IUPAC Name |
[(2S,3S,4S,6S)-6-[(2R,3R,4R,6S)-6-[(2R,3R,4R,6S)-6-[[(2S,3S)-6-[(2S,4R,5S,6R)-5-acetyloxy-4-[(2R,4R,5R,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-8,9-dihydroxy-7-methyl-1-oxo-3,4-dihydro-2H-anthracen-2-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]oxy-3-hydroxy-2-methyloxan-4-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H86O26/c1-22(2)58(70)85-57-29(9)78-43(21-59(57,11)71)82-37-18-40(74-25(5)49(37)66)81-36-19-42(75-26(6)48(36)65)84-56-33(55(73-13)52(69)47(64)24(4)60)15-31-14-32-16-35(23(3)46(63)44(32)50(67)45(31)51(56)68)80-41-20-38(54(28(8)77-41)79-30(10)61)83-39-17-34(62)53(72-12)27(7)76-39/h14,16,22,24-29,33-34,36-43,47-49,53-57,60,62-67,71H,15,17-21H2,1-13H3/t24-,25-,26-,27-,28-,29+,33+,34-,36-,37-,38-,39-,40+,41+,42+,43+,47+,48-,49-,53+,54+,55+,56+,57+,59+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLCTUHONLQGIX-TWTCTLMISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(CC3=C(C2=O)C(=C4C(=C3)C=C(C(=C4O)C)OC5CC(C(C(O5)C)OC(=O)C)OC6CC(C(C(O6)C)OC)O)O)C(C(=O)C(C(C)O)O)OC)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC(=O)C(C)C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@H]2[C@@H](CC3=C(C2=O)C(=C4C(=C3)C=C(C(=C4O)C)O[C@H]5C[C@H]([C@H]([C@H](O5)C)OC(=O)C)O[C@@H]6C[C@H]([C@H]([C@H](O6)C)OC)O)O)[C@@H](C(=O)[C@H]([C@@H](C)O)O)OC)O[C@H]7C[C@H]([C@@H]([C@H](O7)C)O)O[C@H]8C[C@]([C@H]([C@@H](O8)C)OC(=O)C(C)C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H86O26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1211.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6992-70-7 | |
| Record name | (1S)-1-C-[(2S,3S)-7-[[4-O-Acetyl-2,6-dideoxy-3-O-(2,6-dideoxy-4-O-methyl-α-D-lyxo-hexopyranosyl)-β-D-lyxo-hexopyranosyl]oxy]-3-[[O-2,6-dideoxy-3-C-methyl-4-O-(2-methyl-1-oxopropyl)-α-L-arabino-hexopyranosyl(1→3)-O-2,6-dideoxy-β-D-arabino-hexopyranosyl-(1→3)-2,6-dideoxy-β-D-arabino-hexopyranosyl]oxy]-1,2,3,4-tetrahydro-5,10-dihydroxy-6-methyl-4-oxo-2-anthracenyl]-5-deoxy-1-O-methyl-D-threo-2-pentulose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6992-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chromomycin A2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006992707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the structural characteristics of Aburamycin A?
A1: While a precise molecular formula and weight for Aburamycin A are not provided in the given research abstracts, its close relationship to Aburamycin is highlighted. Research suggests that Aburamycin A is a new antibiotic related to Aburamycin. [, ] Further studies are needed to elucidate the complete structural characterization of Aburamycin A, including its molecular formula, weight, and spectroscopic data.
Q2: How is Aburamycin A produced?
A2: Aburamycin A is produced by Chainia munutisclerotica, a newly discovered species of actinomycete bacteria. [, ] This discovery suggests the potential for microbial production of Aburamycin A.
Q3: Are there other antibiotics similar to Aburamycin A?
A3: Yes, Aburamycin A belongs to a group of antibiotics that includes Aburamycin and Chainin. [, ] These antibiotics share structural similarities and might possess overlapping biological activities. Olivomycin, while not explicitly grouped with Aburamycin, also shares structural features with these antibiotics and is known for its fluorescence properties. [, ] Investigating these relationships might provide insights into the structure and function of Aburamycin A.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















